5-Tert-butyl-3-cyclopropoxy-2-methylpyridine
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Overview
Description
5-Tert-butyl-3-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-cyclopropoxy-2-methylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The tert-butyl, cyclopropoxy, and methyl groups are introduced through various substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced pyridine derivatives .
Scientific Research Applications
5-Tert-butyl-3-cyclopropoxy-2-methylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Tert-butyl-3-cyclopropoxy-2-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interactions: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-hydroxy-2-methylpyridine: Similar in structure but contains a bromine atom and a hydroxyl group.
5-Tert-butyl-3-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
5-Tert-butyl-3-cyclopropoxy-2-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-tert-butyl-3-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C13H19NO/c1-9-12(15-11-5-6-11)7-10(8-14-9)13(2,3)4/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
ZZQAQCIFJMZZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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